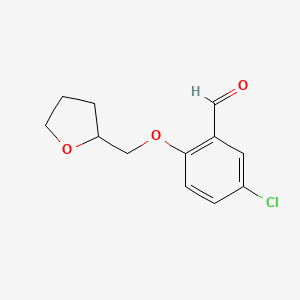

2-(1-methyl-1H-pyrrol-2-yl)piperidine

Overview

Description

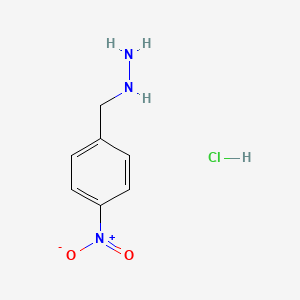

The compound “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereogenicity of carbons, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .

- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by the single crystal X-ray diffraction .

- Method : The crystal structures were determined using single crystal X-ray diffraction .

- Results : Despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .

Medicinal Chemistry

Crystallography

- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .

- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

- Pyrrole subunit is also used in anti-inflammatory drugs and cholesterol reducing drugs .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .

- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

- Pyrrole subunit is used in antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .

- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

Fungicides and Antibiotics

Anti-Inflammatory and Cholesterol Reducing Drugs

Antitumor Agents

- Imidazole containing compounds, which are similar to pyrrole, have been synthesized and evaluated for antihypertensive potential .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in an imidazole ring system .

- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

- In a study, 6-methoxypyridin-3-amine was combined with pyrrole-2-carbaldehyde to create a compound that was used to prepare Cu (II) and Co (II) metal complexes .

- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .

- Results : The compound and its metal complexes were studied for their antibacterial properties against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .

Antihypertensive Potential

Antibacterial Research

Future Directions

The future directions for “2-(1-methyl-1H-pyrrol-2-yl)piperidine” and similar compounds involve further exploration of their therapeutic potential. More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFSGOBXUPDUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrrol-2-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)

amine](/img/structure/B1417218.png)